molecular formula C29H33FN2O6 B049726 埃洛地平 CAS No. 119413-55-7

埃洛地平

货号 B049726
CAS 编号: 119413-55-7
分子量: 524.6 g/mol
InChI 键: ZGRIPYHIFXGCHR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Elgodipine (IQB-875, CAS 119413-55-7) is a phenyldihydropyridine derivative that acts as a calcium channel antagonist . It was in clinical trials for the treatment of cardiovascular diseases, but its development has been discontinued . Elgodipine has shown potential in reducing the incidence and severity of exercise-induced angina pectoris .


Molecular Structure Analysis

Elgodipine has a molecular formula of C29H33FN2O6 and a molecular weight of 524.59 . The Elgodipine molecule contains a total of 74 bonds, including 41 non-H bonds, 16 multiple bonds, 11 rotatable bonds, 4 double bonds, 12 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 esters (aliphatic), 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), and 2 ethers .


Physical And Chemical Properties Analysis

Elgodipine is a crystalline substance with a melting point of 194-195°C . It has a molecular weight of 524.58 and a molecular formula of C29H33FN2O6 .

科学研究应用

  1. 脂肪细胞中的脂解增强: 埃洛地平增强了异丙肾上腺素对兔脂肪细胞的脂解作用 (García-Barrado, Sancho, Iglesias-Osma, & Moratinos, 2001).

  2. 对血管平滑肌增殖和主动脉钙含量的影响: 它降低了主动脉中的钙含量并抑制血管平滑肌增殖 (del Río, Ruiz, & Tejerina, 1997).

  3. 抗缺血特性和心脏功能改善: 口服埃洛地平是一种有效的抗缺血剂,可改善慢性稳定型心绞痛患者的左心室收缩和舒张功能 (Acharya 等,1994).

  4. 高血压治疗潜力: 它诱导剂量依赖性心动过缓并降低平均动脉压,表明对伴有阻塞性冠状动脉疾病的严重高血压具有潜在益处 (Valdivielso, Macías, & López-Novoa, 1997).

  5. 心血管疾病和轻度慢性心力衰竭: 增加心输出量,降低全身血管阻力,可能有助于治疗心血管疾病和轻度慢性心力衰竭 (van Woerkens, Schotman, van der Giessen, & Verdouw, 1991).

  6. 钙通道抑制: 埃洛地平以浓度依赖性方式抑制 T 型和 L 型钙通道 (Leprêtre 等,1994).

  7. 血管扩张特性: 它具有有效的血管扩张特性,可抑制分离血管中各种刺激诱导的收缩反应 (Chulia, González, del Río, & Tejerina, 1995).

属性

IUPAC Name

3-O-[2-[(4-fluorophenyl)methyl-methylamino]ethyl] 5-O-propan-2-yl 4-(1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33FN2O6/c1-17(2)38-29(34)25-19(4)31-18(3)24(26(25)22-7-6-8-23-27(22)37-16-36-23)28(33)35-14-13-32(5)15-20-9-11-21(30)12-10-20/h6-12,17,26,31H,13-16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRIPYHIFXGCHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=C3C(=CC=C2)OCO3)C(=O)OCCN(C)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33FN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20922957
Record name 2-{[(4-Fluorophenyl)methyl](methyl)amino}ethyl propan-2-yl 4-(2H-1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Elgodipine

CAS RN

119413-55-7
Record name Elgodipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119413557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[(4-Fluorophenyl)methyl](methyl)amino}ethyl propan-2-yl 4-(2H-1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELGODIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JI11Z5REF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Elgodipine
Reactant of Route 2
Reactant of Route 2
Elgodipine
Reactant of Route 3
Reactant of Route 3
Elgodipine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Elgodipine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Elgodipine
Reactant of Route 6
Reactant of Route 6
Elgodipine

Citations

For This Compound
183
Citations
H Suryapranata, A Maas, DC MacLeod… - The American journal of …, 1992 - Elsevier
… in the present study, elgodipine did not produce any untoward effects and was consistently beneficial in terms of coronary he modynamics. Therefore, elgodipine is of potential value for …
Number of citations: 12 www.sciencedirect.com
L Galán, K Talavera, G Vassort, JL Alvarez - European journal of …, 1998 - Elsevier
… currents while elgodipine induced mainly a use-dependent block. Oxodipine and elgodipine … -dependent inhibition of Ca 2+ currents by elgodipine further contributing to this selectivity. …
Number of citations: 31 www.sciencedirect.com
A Kuhn, J Carlsson, S Miketic, U Tebbe - Cardiovascular drugs and …, 1995 - Springer
… elgodipine ischemic ST depression during exercise was diminished, and 11 of 16 assessable patients remained free from angina pectoris. We conclude that elgodipine is … elgodipine in …
Number of citations: 3 link.springer.com
DU Acharya, R Senior, S Basu, F Harrison… - European heart …, 1994 - academic.oup.com
… of elgodipine of 20 mg, 40 mg and 60 mg, or placebo, given at weekly intervals. Elgodipine significantly … The results demonstrate that oral elgodipine is a potent anti-ischaemic agent. An …
Number of citations: 5 academic.oup.com
T Chulia, P Gonzalez, M Del Rio, T Tejerina - European journal of …, 1995 - Elsevier
… However, elgodipine did not modify noradrenaline-induced … that elgodipine has potent vasodilator properties and vascular selectivity. The mechanisms through which elgodipine relaxes …
Number of citations: 19 www.sciencedirect.com
J Tamargo, J López-Sendón, E Delpon… - Arzneimittel …, 1991 - europepmc.org
… In anaesthetized dogs the most marked effect of elgodipine was an arterial vasodilator … elgodipine also decreased the pressure-rate product. It is concluded that elgodipine exerted …
Number of citations: 20 europepmc.org
LMA Sassen, LK Soei, MMG Koning… - British journal of …, 1990 - Wiley Online Library
… Firstly, we studied the effects of elgodipine on systemic haemodynamics and on regional blood flows in anaesthetized pigs. Apart from the effects of elgodipine on the various layers of …
Number of citations: 16 bpspubs.onlinelibrary.wiley.com
MJ Garcı́a-Barrado, C Sancho… - European journal of …, 2001 - Elsevier
… but only elgodipine potentiated the lipolytic effect of the agonist. In isolated islets elgodipine (10 −6 … However, in rabbit adipocytes elgodipine potentiated both glycerol release and cAMP …
Number of citations: 10 www.sciencedirect.com
LJ van Woerkens, SN Schotman… - Journal of …, 1991 - journals.lww.com
… In pigs with LVD, elgodipine increased cardiac output and LV dP/dtmax less than in normal … responses to elgodipine. Its cardiovascular profile suggests that elgodipine may not only be …
Number of citations: 9 journals.lww.com
CD la Rochelle, A Grosset… - British journal of …, 1994 - Wiley Online Library
… We have performed a detailed haemodynamic study of elgodipine in the anaesthetized dog. In order to strengthen the interpretation of the data obtained with elgodipine we have made …
Number of citations: 5 bpspubs.onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。